molecular formula C16H24N4O7 B12537577 (2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide CAS No. 673486-13-0

(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide

Cat. No.: B12537577
CAS No.: 673486-13-0
M. Wt: 384.38 g/mol
InChI Key: RUOYPMAUBCQPDT-DJEPCVJESA-N
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Description

The compound “(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a hydroxyl group, and an acetamido group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the hydroxyl and acetamido groups, and the assembly of the final structure. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl and Acetamido Groups: These functional groups can be introduced through selective reactions such as hydroxylation and acylation.

    Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidine ring and other functional groups can be reduced under specific conditions.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases or as a drug candidate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and hydroxyl groups may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide: A similar compound with slight variations in functional groups or stereochemistry.

    This compound: Another related compound with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

673486-13-0

Molecular Formula

C16H24N4O7

Molecular Weight

384.38 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide

InChI

InChI=1S/C16H24N4O7/c1-7(2)11(17-8(3)22)14(25)19-12-13(24)9(6-21)27-15(12)20-5-4-10(23)18-16(20)26/h4-5,7,9,11-13,15,21,24H,6H2,1-3H3,(H,17,22)(H,19,25)(H,18,23,26)/t9-,11+,12-,13-,15-/m1/s1

InChI Key

RUOYPMAUBCQPDT-DJEPCVJESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC1C(C(OC1N2C=CC(=O)NC2=O)CO)O)NC(=O)C

Origin of Product

United States

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